7H-spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one dihydrochloride
Overview
Description
“7H-spiro[furo[3,4-b]pyridine-5,4’-piperidin]-7-one dihydrochloride” is an organic compound with the CAS number 936626-74-3 . It has a molecular formula of C11H12N2O2.2ClH and a molecular weight of 277.15 .
Molecular Structure Analysis
The molecular structure of “7H-spiro[furo[3,4-b]pyridine-5,4’-piperidin]-7-one dihydrochloride” is complex, as indicated by its name. It contains a spiro[furo[3,4-b]pyridine-5,4’-piperidin]-7-one core, with two hydrochloride groups attached .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Protocols : A variety of synthesis methods for compounds including 7H-spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one dihydrochloride have been developed. For instance, Kuethe and Maloney (2013) detailed a protocol for synthesizing highly functionalized spiro compounds, emphasizing the versatility of these molecules in chemical synthesis (Kuethe & Maloney, 2013).
- Ultrasound-assisted Synthesis : Ghahremanzadeh et al. (2014) demonstrated a one-pot ultrasound-assisted synthesis approach for creating spiro compounds, showcasing the efficiency and innovation in modern synthetic chemistry (Ghahremanzadeh et al., 2014).
Advanced Chemical Applications
- Stereoselective Syntheses : Liang et al. (2020) explored the diastereoselective synthesis of spiro compounds, highlighting their significance in creating complex molecular structures with potential biological activities (Liang et al., 2020).
- Structural Variations and Synthesis : Soukri et al. (2003) and Liu et al. (2009) contributed to the field by synthesizing new compounds containing spiro structures, demonstrating the vast potential for creating diverse chemical entities (Soukri et al., 2003); (Liu et al., 2009).
Biological and Medicinal Research
- Potential in Pharmacology : Li et al. (2013) investigated spiro compounds as c-Met/ALK inhibitors, signifying their potential in targeted cancer therapies (Li et al., 2013).
- Building Blocks for Drug Research : Bish et al. (2010) described the synthesis of spiro compounds as functionalized building blocks, crucial for pharmaceutical research and drug development (Bish et al., 2010).
Properties
IUPAC Name |
spiro[furo[3,4-b]pyridine-5,4'-piperidine]-7-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.2ClH/c14-10-9-8(2-1-5-13-9)11(15-10)3-6-12-7-4-11;;/h1-2,5,12H,3-4,6-7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOOOWQZJDWMIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C(=O)O2)N=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676492 | |
Record name | 7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936626-74-3 | |
Record name | 7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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